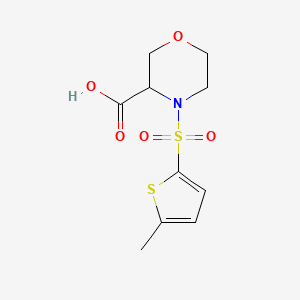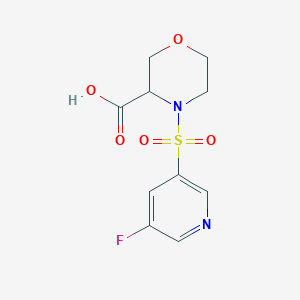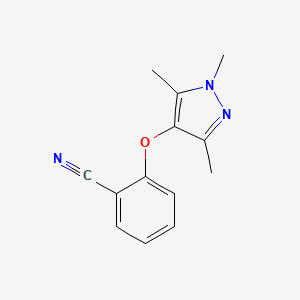![molecular formula C13H15NO4 B7581188 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as 7-MA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has been found to exhibit a range of interesting properties that make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed that this compound acts by binding to specific receptors in the brain and modulating the release of certain neurotransmitters. This modulation of neurotransmitters is believed to be responsible for the analgesic and anti-inflammatory effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been extensively studied. This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been found to exhibit a range of other interesting properties, including its ability to modulate the release of certain neurotransmitters and its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its potent analgesic and anti-inflammatory effects. Additionally, this compound has been found to be highly effective in animal models, making it an attractive candidate for further research. However, one of the main limitations of using 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and its potential therapeutic applications. Finally, more research is needed to determine the potential side effects of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent analgesic and anti-inflammatory effects and has been found to be highly effective in animal models. However, further research is needed to fully understand the mechanism of action of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and to determine its potential side effects.
Synthesemethoden
The synthesis of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a furan and an azabicyclic compound. This method has been found to be highly effective and yields high-quality 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have been extensively studied in recent years. This compound has been found to exhibit a range of interesting properties that make it an attractive candidate for further research. Some of the potential applications of 7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid include its use as an analgesic, an anti-inflammatory agent, and as a potential treatment for addiction.
Eigenschaften
IUPAC Name |
7-(3-methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-7-4-5-18-11(7)12(15)14-8-2-3-10(14)9(6-8)13(16)17/h4-5,8-10H,2-3,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPHXVUCBFWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2C3CCC2C(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)

![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)


![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)